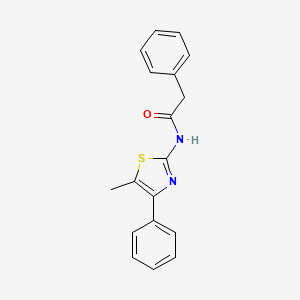![molecular formula C16H14N2O3S B5872355 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as ACTA-F, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of various cellular pathways that are involved in the development and progression of diseases. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer, neurological, and cardiovascular diseases. This compound has also been found to modulate the expression of various genes that are involved in these diseases, making it a potential candidate for the development of new therapies.
Biochemical and Physiological Effects
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key effects of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide include:
1. Anti-cancer properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
2. Neuroprotective properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to protect neurons from damage and degeneration, making it a potential candidate for the treatment of neurological disorders.
3. Anti-inflammatory and anti-thrombotic properties: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to reduce inflammation and prevent blood clot formation, making it a potential candidate for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages and limitations for lab experiments. Some of the key advantages of using N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments include:
1. High purity: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized in high purity, making it a reliable tool for conducting experiments.
2. Versatility: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be used in a range of different experiments due to its wide range of biochemical and physiological effects.
3. Stability: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is stable under a range of different conditions, making it a reliable tool for conducting experiments.
Some of the limitations of using N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments include:
1. Cost: The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be expensive, making it a limiting factor for some research groups.
2. Limited availability: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not widely available, making it difficult for some research groups to obtain.
3. Lack of long-term safety data: There is limited information available on the long-term safety of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, making it important to exercise caution when using this compound in experiments.
Direcciones Futuras
There are several potential future directions for research on N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. Some of the key areas of research that could be explored include:
1. Development of new cancer therapies: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
2. Treatment of neurological disorders: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Treatment of cardiovascular diseases: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-inflammatory and anti-thrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases.
4. Safety and toxicity studies: Further studies are needed to determine the long-term safety and toxicity of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, which could help to inform its use in future research and clinical applications.
Conclusion
In conclusion, N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. The synthesis method of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is reliable and produces high yields of pure compound. N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to have potential applications in cancer research, neurological research, and cardiovascular research. However, caution should be exercised when using this compound in experiments due to its cost, limited availability, and lack of long-term safety data. Further research is needed to explore the potential applications of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide and to determine its long-term safety and toxicity.
Métodos De Síntesis
The synthesis of N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 3-acetylphenyl isothiocyanate with 3-(2-furyl)acrylic acid. The resulting product is purified using column chromatography to obtain N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in its pure form. This synthesis method has been optimized to produce high yields of pure N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, making it a reliable method for obtaining this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas of research where N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been used include:
1. Cancer research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
2. Neurological research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
3. Cardiovascular research: N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been found to exhibit anti-inflammatory and anti-thrombotic properties, making it a potential candidate for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11(19)12-4-2-5-13(10-12)17-16(22)18-15(20)8-7-14-6-3-9-21-14/h2-10H,1H3,(H2,17,18,20,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXVWXQZRDMMN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
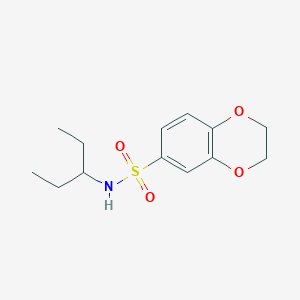
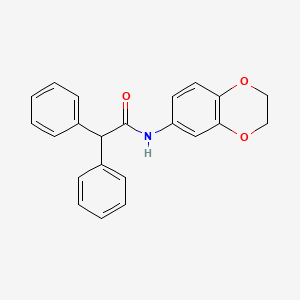

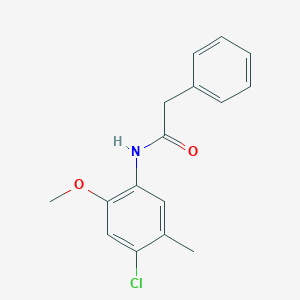

![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
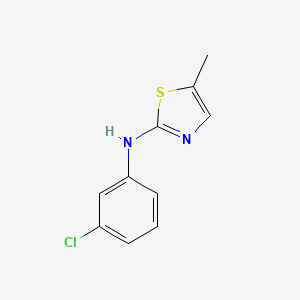
![N-(4-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5872349.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)
